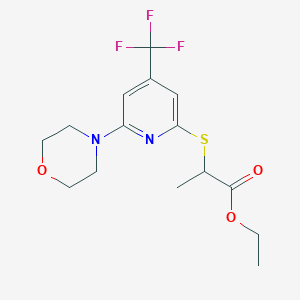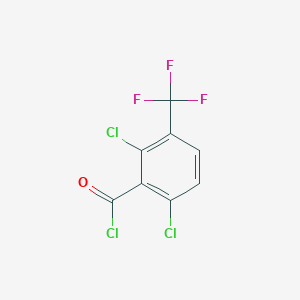
1-(4-Cyanobenzyl)azetidine-3-carboxylic acid
描述
“1-(4-Cyanobenzyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H12N2O2 . It is a type of azetidine, which are four-membered nitrogen-containing heterocycles . Azetidines are known for their reactivity, which is driven by a considerable ring strain .
Synthesis Analysis
The synthesis of azetidines can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This approach is characterized by its operational simplicity, mild conditions, and broad scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors .Molecular Structure Analysis
The molecular structure of “1-(4-Cyanobenzyl)azetidine-3-carboxylic acid” consists of a four-membered azetidine ring with a carboxylic acid group and a cyanobenzyl group attached .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which can be triggered under appropriate conditions . They are excellent candidates for ring-opening and expansion reactions due to their considerable ring strain .科学研究应用
Synthesis and Structural Studies
Synthesis of Enantiopure Azetidine 2-Carboxylic Acids : Azetidine 2-carboxylic acids are prepared by hydrolyzing 2-cyano azetidines. These amino acids, analogues of phenylalanine, are used in the synthesis of tripeptides (Couty, Evano, & Rabasso, 2003).
Synthesis of Chiral Tetrasubstituted Azetidines : Tetrasubstituted azetidine-2-carboxylic acids and derivatives, possessing three chiral centers, are prepared using asymmetric copper(I)-catalyzed [3+1]-cycloaddition (Marichev et al., 2019).
Biological Applications
Uptake and Incorporation Studies in Arabidopsis Thaliana and Escherichia Coli : Azetidine-2-carboxylic acid is used in the study of proline metabolism and protein conformation. Its specific activity is suitable for uptake and incorporation studies in organisms like Arabidopsis thaliana and Escherichia coli (Verbruggen, van Montagu, & Messens, 1992).
Effect on Ion Uptake and Release in Barley Roots : Azetidine 2-carboxylic acid is used to investigate the relationship between protein synthesis and ion transport in barley roots, affecting both ion uptake and release to the xylem (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Environmental and Food Chain Impact
- Presence in the Food Chain : Azetidine-2-carboxylic acid, found in sugar beets and table beets, is misincorporated in place of proline in many species, including humans. Its presence in sugar beet byproducts used as livestock feed raises concerns about its role in the food chain (Rubenstein et al., 2009).
属性
IUPAC Name |
1-[(4-cyanophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-5-9-1-3-10(4-2-9)6-14-7-11(8-14)12(15)16/h1-4,11H,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRTVWAZQXYUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanobenzyl)azetidine-3-carboxylic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

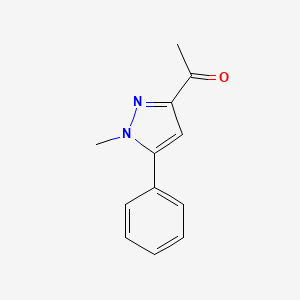
![4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1456788.png)
![2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1456790.png)



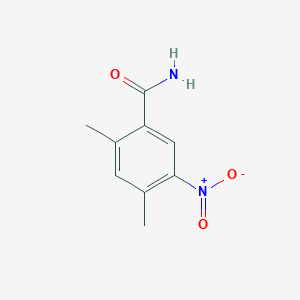

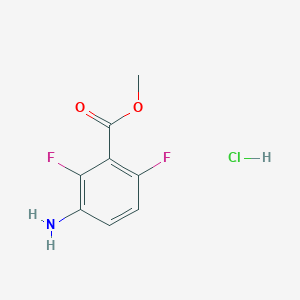

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1456807.png)
